YKL-5-124 -

YKL-5-124

Catalog Number: EVT-286472
CAS Number:
Molecular Formula: C28H33N7O3
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , , ]. CDK7 plays a crucial role in regulating cell cycle progression and transcription [, ]. YKL-5-124 demonstrates anti-tumor activity by disrupting these processes in various cancer cell lines, including multiple myeloma, neuroblastoma, testicular germ cell tumors, small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma [, , , , , , , , ]. It has also been explored as a potential therapeutic strategy for HIV-1 by promoting proviral latency [].

Mechanism of Action

YKL-5-124 exerts its biological effects primarily through the inhibition of CDK7 [, , , , , ]. This inhibition disrupts two key cellular processes:

  • Cell Cycle Progression: YKL-5-124 inhibits the phosphorylation of the activation loop of cell cycle-related CDKs (CDK1, CDK2, CDK4), leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and ultimately inducing apoptosis [, , , , ].
  • Transcriptional Regulation: By inhibiting CDK7, YKL-5-124 disrupts the activity of the general transcription factor TFIIH, impacting RNA polymerase II-mediated transcription [, , , ]. This effect is particularly pronounced on genes regulated by super-enhancers and oncogenic transcription factors like MYC and E2F1 [, , ].
Applications
  • Multiple Myeloma: Demonstrated significant anti-proliferative effects on MM cell lines and primary cells, even in the presence of bone marrow microenvironment. Showed efficacy in murine models, reducing tumor burden and improving survival [, ].
  • Neuroblastoma: Synergized with BRD4 inhibitor JQ1, leading to enhanced cytotoxicity and tumor regression in cell lines and patient-derived xenograft models [].
  • Testicular Germ Cell Tumors: Exhibited strong cytotoxicity in various cell lines, highlighting its potential as an alternative treatment option for this malignancy [].
  • Small Cell Lung Cancer: Triggered inflammatory responses and showed a survival advantage when combined with anti-PD-1 treatment in preclinical models [].
  • Pancreatic Cancer: Demonstrated potent anti-tumor efficacy in preclinical models, inducing R-loop formation, DNA replication stress, and genomic instability. Showed combinatorial efficacy with gemcitabine chemotherapy [].
  • Glioblastoma: Induced metabolic reprogramming towards fatty acid oxidation, presenting a vulnerability that could be exploited by combining YKL-5-124 with inhibitors of fatty acid oxidation for synergistic anti-tumor activity [].
  • Mesothelioma: Showed selective sensitivity in NF2-inactivated mesothelioma cell lines, suggesting potential for targeted therapy in this subset of patients [].
  • HIV-1 Latency: Demonstrated the ability to enforce HIV-1 latency at non-toxic concentrations, particularly when targeting CDK8/19, suggesting its potential as a "block and lock" therapeutic strategy [].

JQ1

Compound Description: JQ1 is a potent and selective small-molecule BET bromodomain inhibitor that specifically binds to bromodomains of the BET family proteins, including BRD4 []. JQ1 disrupts the interaction of BET proteins with acetylated histones, thereby impacting the expression of various genes, including MYC and its target genes.

Relevance: While not structurally related to YKL-5-124, JQ1 demonstrates synergistic anti-tumor activity when combined with YKL-5-124 in neuroblastoma models []. This synergistic effect is attributed to the combined impact on MYCN-driven gene expression, suggesting a potential therapeutic advantage for the combination therapy [].

Dinaciclib

Relevance: While Dinaciclib and YKL-5-124 share the same target family (CDKs), they target different CDK isoforms and have distinct selectivity profiles []. Dinaciclib primarily inhibits CDKs involved in cell cycle progression, while YKL-5-124 focuses on CDK7, which has roles in both cell cycle and transcription regulation.

Flavopiridol

Relevance: Similar to Dinaciclib, Flavopiridol targets a broader range of CDKs compared to the more selective YKL-5-124 []. The overlapping target profile, particularly the inhibition of CDK7, could potentially lead to some shared biological effects between the compounds.

NVP2

Relevance: Both NVP2 and YKL-5-124 target specific CDKs involved in transcriptional regulation, though they inhibit different isoforms []. While YKL-5-124 primarily targets CDK7, which functions in both initiation and elongation phases of transcription, NVP2 specifically inhibits CDK9, a critical player in transcriptional elongation.

THZ531

Relevance: While both THZ531 and YKL-5-124 target the CDK family, they exhibit distinct selectivity profiles []. Unlike YKL-5-124's focus on CDK7, THZ531 specifically inhibits CDK12 and CDK13, potentially leading to divergent downstream effects on transcriptional regulation and cellular responses.

Etomoxir

Compound Description: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting enzyme in fatty acid oxidation (FAO) []. By inhibiting CPT1, etomoxir blocks the transport of long-chain fatty acids into mitochondria, thereby reducing FAO.

Gemcitabine

Relevance: While not structurally related to YKL-5-124 and having a distinct mechanism of action, gemcitabine shows promising combinatorial efficacy with YKL-5-124 in pancreatic cancer models []. The combination of YKL-5-124 and gemcitabine treatment leads to pronounced induction of replication stress and apoptosis, suggesting a potential synergistic therapeutic strategy [].

Properties

Product Name

YKL-5-124

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C28H33N7O3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1

InChI Key

KPABJHHKKJIDGX-JOCHJYFZSA-N

SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Solubility

Soluble in DMSO

Synonyms

YKL5-124; YKL-5124; YKL 5-124; YKL-5 124; YKL-5-124

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.